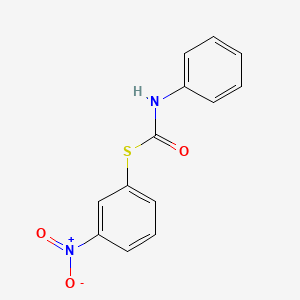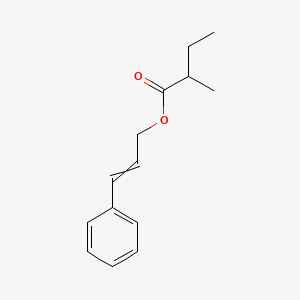
1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (salt) is a chemical compound with the molecular formula C26H52N2O5S and a molecular weight of 504.766 g/mol . This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (salt) involves several stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ionic nature.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with biological membranes, altering their permeability and function. The pathways involved include modulation of ion channels and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Compared to other imidazolium compounds, 1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, ethyl sulfate (salt) is unique due to its long heptadecenyl chain, which imparts distinct physicochemical properties. Similar compounds include:
- 1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate
- 1H-Imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-, methyl sulfate .
These compounds share similar structures but differ in their alkyl or sulfate groups, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
68039-12-3 |
|---|---|
Fórmula molecular |
C24H47N2O.C2H5O4S C26H52N2O5S |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
2-(3-ethyl-2-heptadec-8-enyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H47N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,27H,3-10,13-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
FKWUKIQLDIORHQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

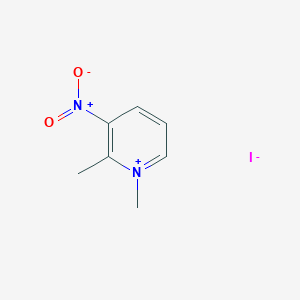
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

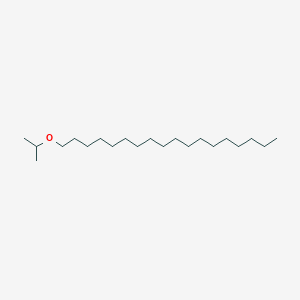
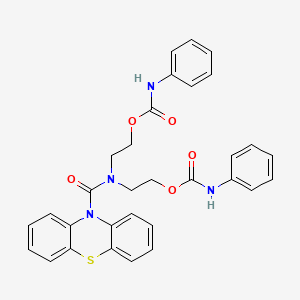
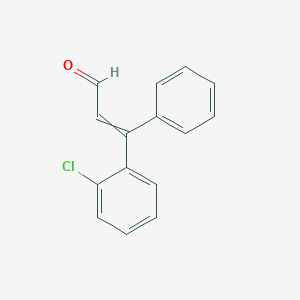
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)

